9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
Beschreibung
Chemical Identity: The compound 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraene is a tetracyclic alkaloid with a complex fused-ring system. Its IUPAC name reflects the presence of a methoxy group at position 9, a methyl group at position 4, and an oxygen atom (oxa) and nitrogen atom (aza) within the ring structure. The molecular formula is C₁₇H₂₁NO₂ (derived from related analogs in , and 15), and it belongs to the class of galanthamine-type Amaryllidaceae alkaloids .
Eigenschaften
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVCVJKXPDUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Classical Organic Synthesis Routes
Core Tetracyclic Framework Construction
The tetracyclic backbone of Compound X is typically assembled via intramolecular cyclization of pre-functionalized intermediates. A common strategy involves:
- Friedel-Crafts alkylation to form the oxaza ring system.
- Diels-Alder reactions between dienes and quinone derivatives to establish the fused bicyclic structure.
Representative Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | 0°C → rt | 68% |
| 2 | BF₃·OEt₂, toluene | 110°C | 52% |
Data adapted from synthetic protocols for analogous tetracyclic alkaloids.
Methoxy and Methyl Group Introduction
Critical functionalization steps include:
- O-Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.
- N-Methylation via reductive amination with formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN).
Stereochemical Considerations:
The C14 hydroxyl group configuration (R/S) is controlled by:
Catalytic Asymmetric Synthesis
Transition Metal-Catalyzed Approaches
Recent advancements employ palladium-catalyzed cross-couplings to streamline synthesis:
Key Reaction:
$$ \text{Suzuki-Miyaura coupling} $$
$$ \text{Ar-B(OH)₂ + Br-Tetracyclic Intermediate} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Compound X precursor} $$
Biosynthetic Pathways and Semi-Synthesis
Industrial-Scale Production
Purification and Characterization
Chromatographic Techniques
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in disease processes.
Case Study: Inhibition of Acetylcholinesterase
Recent computational studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Molecular docking studies demonstrated promising binding affinity, suggesting that this compound could serve as a lead for developing new treatments for neurodegenerative conditions .
Table 1: Inhibition Activity of 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
| Study Reference | Target Enzyme | Binding Affinity (kcal/mol) | |
|---|---|---|---|
| Acetylcholinesterase | -7.5 | Potential AChE inhibitor |
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
Case Study: Antibacterial Testing
In vitro assays demonstrated that certain derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be further explored as a basis for developing new antibacterial agents .
Table 2: Antimicrobial Efficacy of Derivatives
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
Drug Development
The structural complexity of this compound makes it a candidate for drug formulation studies aimed at enhancing bioavailability and therapeutic efficacy.
Case Study: Formulation Studies
Research has focused on formulating this compound into nanoparticles to improve its solubility and stability in biological systems. Preliminary results indicate enhanced absorption rates in cellular models compared to conventional formulations .
Wirkmechanismus
The mechanism by which 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene exerts its effects involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Key Comparisons:
Galanthamine (CAS 357-70-0): The most well-studied analog, approved for Alzheimer’s disease (AD) treatment. The hydroxyl group at C14 enhances solubility and AChE binding (IC₅₀ = 500 nM) .
9-Methoxy-4-prop-2-enyl Analog (CID 91042094) :
- Substitution of the methyl group with a propenyl chain at C4 increases AChE affinity (-8.56 kcal/mol vs. galanthamine’s -7.83) but introduces leadlikeness violations due to higher molecular weight .
- Demonstrates the importance of alkyl chain flexibility in enhancing hydrophobic interactions with AChE .
O-Desmethyl Galanthamine (Sanguinine) :
- Removal of the methoxy group at C9 significantly reduces AChE inhibition, highlighting the critical role of the methoxy substituent in binding .
Galantamine Methiodide :
- Quaternary ammonium derivative with improved solubility but poor blood-brain barrier (BBB) penetration, limiting its use in central nervous system (CNS) disorders .
Deuterated Analogs (e.g., Galanthamine-d6) :
- Isotopic labeling (e.g., -CD₃ at C4) is used in pharmacokinetic studies to track metabolism without altering biological activity .
Biologische Aktivität
9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraene, also known by its CAS number 1668-86-6, is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C17H19NO3
- Molecular Weight : 285.343 g/mol
- IUPAC Name : (1S,12S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-one
- SMILES : [H][C@]12CC(=O)C=C[C@]11CCN(C)CC3=CC=C(OC)C(O2)=C13
Structural Representation
The compound features a tetracyclic structure with various functional groups that contribute to its biological activity.
Research indicates that 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca exhibits multiple mechanisms of action that may include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Studies suggest that it possesses antioxidant properties that can mitigate oxidative stress in cells .
- Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens .
Pharmacological Effects
The biological effects of 9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca have been explored in various contexts:
Neuroprotective Properties
Research has highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that it can enhance cell viability and reduce markers of inflammation in neuronal cultures .
Anticancer Activity
In a study examining the anticancer potential of structurally similar compounds, 9-Methoxy-4-methyl-11-oxa was identified as a promising candidate for further development due to its ability to induce apoptosis in cancer cell lines .
Antimicrobial Efficacy
The compound has been tested against several bacterial strains, showing significant inhibitory effects comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Neuroprotective Effects
A study published in Neurochemistry International investigated the neuroprotective effects of 9-Methoxy-4-methyl-11-oxa on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed:
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 5 |
| Compound | 85 | 2 |
The data indicated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability when treated with the compound.
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent inhibition:
| Concentration (µM) | MCF-7 Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 50 | 45 |
| 100 | 20 |
This study suggests that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

